molecular formula C17H20N2O3 B4425223 2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide

2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide

Cat. No. B4425223
M. Wt: 300.35 g/mol
InChI Key: ZXBRENQTBFPENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide, commonly known as A-967079, is a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 has been implicated in various physiological and pathological processes, including pain, inflammation, and cancer. A-967079 has shown potential as a therapeutic agent for the treatment of pain and inflammation.

Mechanism of Action

A-967079 is a selective 2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide antagonist, meaning it blocks the activation of this compound channels by various stimuli. This compound channels are expressed in sensory neurons and are involved in the transmission of pain signals to the central nervous system. A-967079 blocks the activation of this compound channels by binding to a specific site on the channel, thereby preventing the influx of calcium ions and the subsequent release of neurotransmitters.
Biochemical and Physiological Effects
A-967079 has been shown to reduce pain and inflammation in preclinical models, suggesting its potential as a therapeutic agent for the treatment of pain and inflammatory conditions. A-967079 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in rats.

Advantages and Limitations for Lab Experiments

One advantage of using A-967079 in lab experiments is its selectivity for 2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide channels, which allows for the specific targeting of pain and inflammatory pathways. However, one limitation of using A-967079 is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

Future research on A-967079 could focus on its potential as a therapeutic agent for the treatment of pain and inflammatory conditions in humans. Clinical trials could be conducted to evaluate the safety and efficacy of A-967079 in humans. In addition, further studies could be conducted to investigate the potential off-target effects of A-967079 and to identify any potential drug interactions. Finally, studies could be conducted to investigate the role of 2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide channels in other physiological and pathological processes, such as cancer and neurodegenerative diseases.

Scientific Research Applications

A-967079 has been extensively studied in preclinical models of pain and inflammation. In a rat model of inflammatory pain, A-967079 was shown to reduce mechanical hyperalgesia and thermal hyperalgesia, suggesting its potential as a therapeutic agent for the treatment of inflammatory pain. In a mouse model of neuropathic pain, A-967079 was also shown to reduce mechanical allodynia and thermal hyperalgesia. A-967079 has also been studied in models of acute pain, where it was shown to reduce nociceptive responses to heat and mechanical stimuli.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-14(22-16-10-5-4-9-15(16)21-2)17(20)19-12-13-8-6-7-11-18-13/h4-11,14H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBRENQTBFPENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide
Reactant of Route 4
Reactant of Route 4
2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide
Reactant of Route 6
Reactant of Route 6
2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.